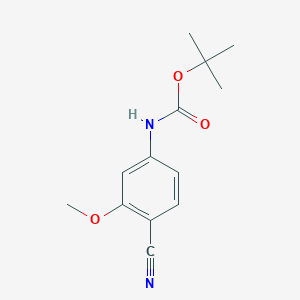amine hydrochloride](/img/structure/B13456932.png)
[(2-Chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro and methoxy substituent on the benzene ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenylmethylamine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, methoxyphenylmethylamine, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzene ring influence its binding affinity and reactivity.
Eigenschaften
Molekularformel |
C9H13Cl2NO |
|---|---|
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
1-(2-chloro-3-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-4-3-5-8(12-2)9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChI-Schlüssel |
QFCWFYATSMFEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C(=CC=C1)OC)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


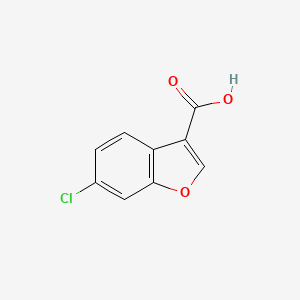
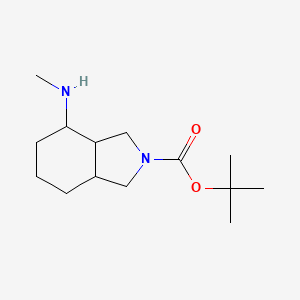
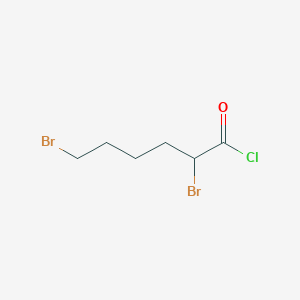
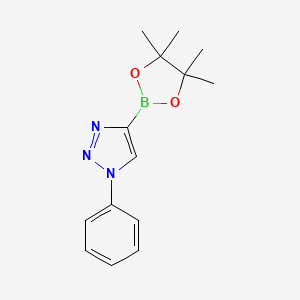
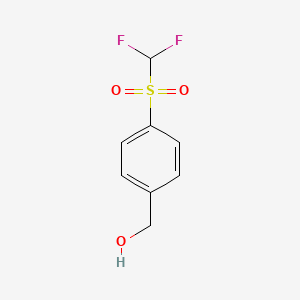
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)
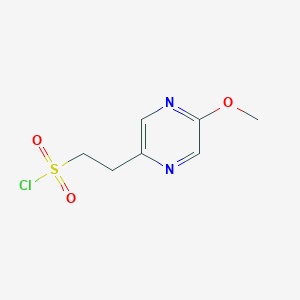


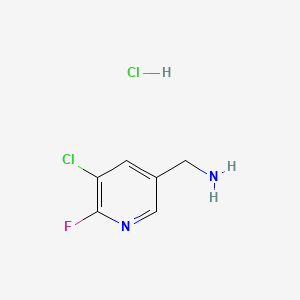
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
